molecular formula C6H12N2O B1476257 tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine CAS No. 2098066-58-9

tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine

Cat. No.: B1476257
CAS No.: 2098066-58-9
M. Wt: 128.17 g/mol
InChI Key: DJRTYRZZGZYFET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine is a bicyclic amine compound featuring a fused tetrahydrofuropyrrolidine scaffold. This structure serves as a privileged synthetic intermediate in medicinal chemistry for constructing novel bioactive molecules. The core framework is a common feature in compounds investigated for a range of biological activities, as heterocyclic systems like pyrrolopyridines and pyrroloimidazoles are known for their broad pharmacological potential . Research into analogous structures indicates potential applications in developing agents for diseases of the nervous system, as well as in antidiabetic and antimicrobial research . The fused ring system can interact with various biological targets, including enzymes and receptors, making it a valuable scaffold for hit-to-lead optimization . This compound is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers are advised to handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-8-1-5-3-9-4-6(5)2-8/h5-6H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRTYRZZGZYFET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2CN1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine (THFP) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of THFP, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

THFP is characterized by a fused furo-pyrrole ring system, which contributes to its diverse reactivity and interaction with biological targets. Its structure allows for various substitutions that can enhance or modify its biological properties. The compound's molecular formula is C₈H₉N, and its structure can be represented as follows:

THFP C8H9N\text{THFP }\quad \text{C}_8\text{H}_9\text{N}

The biological activity of THFP is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The following mechanisms have been suggested:

  • Enzyme Inhibition : THFP has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, studies indicate that it may inhibit LRRK2 (Leucine-rich repeat kinase 2), a target for treating Parkinson's disease .
  • Receptor Modulation : The compound's structure allows it to bind to receptors, potentially modulating signaling pathways related to neurodegenerative diseases and other disorders.

Biological Activities

THFP exhibits several notable biological activities, which are summarized in the table below:

Activity Description References
AntimicrobialDemonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and E. coli.
Anti-inflammatoryExhibits properties that may reduce inflammation in cellular models.
NeuroprotectivePotential applications in neuroprotection, particularly in models of Parkinson's disease.
AntitumorSome derivatives have shown promise in inhibiting tumor cell proliferation.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluating various furo-pyrrole derivatives found that THFP and its analogs displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the furan moiety was crucial for this activity, suggesting a broad-spectrum potential against microbial pathogens .
  • Neuroprotective Effects : Research focused on THFP's role in neuroprotection highlights its ability to inhibit LRRK2 kinase activity. This inhibition could mitigate neuronal cell death associated with Parkinson's disease models, indicating a possible therapeutic application for neurodegenerative conditions .
  • Anti-inflammatory Properties : In vitro assays have demonstrated that THFP can reduce pro-inflammatory cytokine production in activated macrophages. This suggests its potential use in treating inflammatory diseases.

Scientific Research Applications

Structural Features and Synthesis

Tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine is characterized by a fused furan and pyrrole ring system, which contributes to its stability and reactivity. The compound can be synthesized through various methods, including alkylation and cyclization reactions involving suitable precursors.

Synthesis Overview

MethodDescription
AlkylationUtilizes bases like K2CO3 to promote the formation of the desired heterocyclic structure.
CyclizationInvolves the reaction of amines with appropriate cyclic precursors to form the furo-pyrrole framework.

Pharmaceutical Applications

The compound has demonstrated potential in several pharmaceutical applications:

  • Anticancer Activity : Research indicates that this compound derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the modulation of key signaling pathways related to cell proliferation and apoptosis .
  • Neuroprotective Effects : Studies have shown that compounds with similar structures can provide neuroprotection in models of neurodegenerative diseases. This activity is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial activity against a range of pathogens, suggesting its potential as a therapeutic agent in treating infections .

The biological activity of this compound is primarily linked to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which can be beneficial in drug development for metabolic disorders .
  • Receptor Modulation : Its unique structure allows it to bind selectively to certain receptors, potentially modulating biological pathways involved in various physiological processes .

Neuroprotection in Animal Models

A study involving animal models demonstrated that derivatives of this compound significantly reduced neuronal death in ischemic conditions. The mechanism was linked to the modulation of glutamate receptors, highlighting its potential for treating conditions like stroke or traumatic brain injury .

Antioxidant Activity

In vitro assays revealed that this compound exhibited significant scavenging activity against free radicals. This suggests its potential use in formulations aimed at reducing oxidative damage associated with aging and chronic diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The target compound’s fused furo-pyrrole system differentiates it from other heterocyclic amines. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine and Analogs
Compound Name Core Structure Functional Groups Molecular Formula Key Features
This compound Furo[3,4-c]pyrrolidine Amine, fused oxygen-nitrogen rings C7H12N2O Bicyclic, polar, hydrogen-bonding capability
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine () Pyrazole Chlorophenyl, methyl, amine C10H11ClN3 Aromatic, planar, lipophilic substituents
1H-Pyrazolo[3,4-b]pyridin-5-amine derivatives () Pyrazolo-pyridine Amine, halogen/methyl substituents Varies (e.g., C6H6N4) Tricyclic, extended π-system, varied bioactivity
cis-tert-Butyl 3a-(aminomethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate () Furo[3,4-c]pyrrolidine (protected) tert-Boc, aminomethyl C12H22N2O3 Bulky protective group, enhanced stability

Key Observations:

  • Furo-Pyrrole vs. This may improve solubility in polar solvents but reduce membrane permeability .
  • Substituent Effects: Derivatives like the tert-butyl carbamate (CAS 1251015-11-8) exhibit increased steric bulk and hydrophobicity, which can modulate pharmacokinetic properties such as metabolic stability .

Preparation Methods

General Synthetic Strategy

The synthesis of tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine typically proceeds via:

This approach leverages the reactivity of functionalized precursors such as epoxides, halides, or amino alcohols to achieve ring closure and amine installation in a controlled manner.

Cyclization of Precursors

A common method involves cyclization reactions starting from bifunctional intermediates capable of forming both the tetrahydrofuran and pyrrole rings. For example:

  • Epoxide-containing intermediates can undergo ring-opening with amines, followed by intramolecular cyclization to form the fused ring system.
  • The choice of base and solvent critically affects regioselectivity and yield during cyclization.

Research on related heterocycles indicates that bases such as potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or sodium hydride (NaH) in solvents like dimethylformamide (DMF) provide favorable conditions for regioselective cyclization.

Representative Synthetic Route (Based on Literature)

Step Reaction Type Reagents/Conditions Outcome
1 Alkylation of NH-heterocycle NH-heterocycle + 2-(chloromethyl)oxirane, NaH, DMF, RT to 70°C Formation of oxirane-substituted intermediate with high regioselectivity
2 Ring-opening and cyclization Treatment with amine under basic conditions Cyclization to fused tetrahydro-furo-pyrrole ring system
3 Purification Chromatography or recrystallization Isolation of this compound with moderate to good yield

Reaction Condition Optimization

Studies on related fused heterocycles have shown:

  • Base choice : NaH in DMF provides high regioselectivity and faster conversion compared to K2CO3 or Cs2CO3.
  • Solvent effects : Polar aprotic solvents like DMF enhance nucleophilicity and regioselectivity.
  • Temperature control : Moderate temperatures (room temperature to 70°C) balance reaction rate and product stability.
  • Reaction time : Prolonged reaction times may lead to product degradation; optimization is required to maximize yield.

Yield and Purification Challenges

  • Yields for the key intermediates and final product typically range from 50% to 70%, limited by product instability during purification.
  • Chromatographic purification is commonly employed, but care must be taken to prevent decomposition.

Summary Table of Preparation Parameters

Parameter Typical Conditions Effect on Synthesis
Base NaH, K2CO3, Cs2CO3 NaH in DMF gives highest regioselectivity and yield
Solvent DMF, ACN (acetonitrile), solvent-free DMF preferred for solubility and selectivity
Temperature 25–70°C Moderate temperature optimizes reaction rate and stability
Reaction Time 4–16 hours Longer times improve conversion but risk degradation
Purification Method Column chromatography Required due to product instability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine
Reactant of Route 2
Reactant of Route 2
tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.